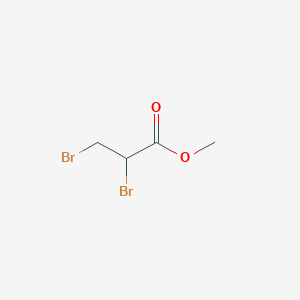













|
REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:7]Br)[C:3]([O:5][CH3:6])=[O:4].C[O-].[Na+].[Na].[C:13](O)(=[O:15])C>CO.C(OCC)C.C[N+]([O-])(C)C>[Br:1][CH:2]([CH2:7][O:15][CH3:13])[C:3]([O:5][CH3:6])=[O:4] |f:1.2,^1:11|
|


|
Name
|
|
|
Quantity
|
21.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OC)CBr
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
C[N+](C)(C)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
2.25 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring under an atmosphere of nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 15 minutes to the mixture, which
|
|
Duration
|
15 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained below 0° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling
|
|
Type
|
ADDITION
|
|
Details
|
On completion of addition
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for a further 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove insoluble salts
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give an oil, which
|
|
Type
|
FILTRATION
|
|
Details
|
re-filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C(=O)OC)COC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.4 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |